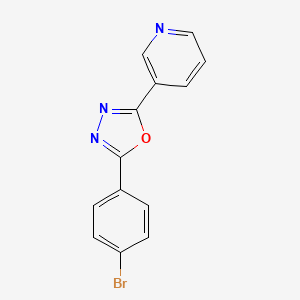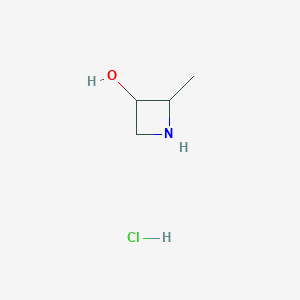![molecular formula C13H11Cl2N3O2S B2652641 1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea CAS No. 650615-79-5](/img/structure/B2652641.png)
1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea is a useful research compound. Its molecular formula is C13H11Cl2N3O2S and its molecular weight is 344.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Study
Researchers have developed novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, evaluated for their anticancer and antimicrobial activities. The structure of these compounds was elucidated using spectroanalytical techniques, and their biological activities were assessed, showing promising results against pathogenic strains and cancer cell lines. Molecular docking studies indicated potential applications in overcoming microbe resistance to drugs (Katariya, Vennapu, & Shah, 2021).
Oxo-anion Binding
The study on protonated urea-based ligands reveals their capability to form complexes with oxo-anions (e.g., perchlorate, nitrate, sulfate) through hydrogen bonding. This property suggests potential applications in the selective binding of anions, contributing to the development of new materials for separation processes or sensors (Wu, Huang, Xia, Yang, & Janiak, 2007).
Synthesis and Biological Activity
The synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone shows significant biological activities, including antioxidant effects and potential applications in drug development. These compounds exhibit notable effects on biological membranes and mitochondrial membrane potential, suggesting their usefulness in creating new therapeutic agents (Farzaliyev et al., 2020).
Antibacterial and Surface Activity
Research into 1,2,4-triazole derivatives highlights their effectiveness as biologically active heterocycles with antimicrobial properties and potential as surface active agents. This study underscores the versatility of these compounds in both medical and industrial applications (El-Sayed, 2006).
Electrochemical and Thermodynamic Investigation
A study on the corrosion inhibition effect of organic compounds in hydrochloric acid solution on mild steel demonstrates the potential of specific urea derivatives as effective corrosion inhibitors. This research could lead to the development of new strategies for protecting metals against corrosion in industrial applications (Bahrami & Hosseini, 2012).
Properties
IUPAC Name |
1-[(4-chlorophenyl)-methyl-oxo-λ6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-21(20,10-6-4-9(14)5-7-10)18-13(19)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVJQCSVSQRYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)NC1=C(N=CC=C1)Cl)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2652570.png)


![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2652576.png)
![2-Amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2652578.png)

![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2652582.png)
